molecular formula C26H27N5O2S B2414051 N-(2-ethylphenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1203248-31-0

N-(2-ethylphenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2414051
CAS No.: 1203248-31-0
M. Wt: 473.6
InChI Key: YOTNPVKBLQYIOS-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C26H27N5O2S and its molecular weight is 473.6. The purity is usually 95%.
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Properties

IUPAC Name

N-(2-ethylphenyl)-2-(4-oxo-7-phenyl-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O2S/c1-2-18-11-7-8-14-20(18)27-21(32)17-31-25(33)23-24(22(29-31)19-12-5-3-6-13-19)34-26(28-23)30-15-9-4-10-16-30/h3,5-8,11-14H,2,4,9-10,15-17H2,1H3,(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTNPVKBLQYIOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CC=C4)SC(=N3)N5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethylphenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies and reviews.

Chemical Structure and Properties

The compound features a thiazolo[4,5-d]pyridazin core, which is known for its diverse pharmacological properties. The presence of a piperidine ring and various substituents contributes to its biological profile.

Property Value
Molecular FormulaC23H23N5O2S2
Molecular Weight465.59 g/mol
IUPAC NameThis compound

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly focusing on its potential as an anticonvulsant, antibacterial, and anticancer agent.

Anticonvulsant Activity

Research has indicated that thiazole derivatives exhibit significant anticonvulsant properties. For instance, studies on related thiazole-based compounds have demonstrated effectiveness in seizure models such as pentylenetetrazol (PTZ) and maximal electroshock (MES) tests. The structure–activity relationship (SAR) analysis suggests that modifications in the phenyl and piperidine moieties can enhance anticonvulsant efficacy .

Antibacterial Activity

Thiazole compounds have been recognized for their antibacterial properties. In vitro studies have shown that several thiazole derivatives possess activity against Gram-positive and Gram-negative bacteria. The presence of specific functional groups, such as electron-withdrawing or electron-donating groups on the phenyl ring, significantly influences antibacterial potency .

Anticancer Activity

The anticancer potential of thiazole derivatives has also been explored. Some studies report that these compounds can inhibit cancer cell lines more effectively than standard chemotherapeutics like doxorubicin. The mechanism often involves interaction with key proteins involved in cell proliferation and apoptosis, suggesting a multifaceted action against cancer cells .

Case Studies and Research Findings

  • Anticonvulsant Studies : A study evaluating a series of thiazole derivatives found that certain modifications led to enhanced protection against seizures in animal models. The most potent compounds exhibited significant reductions in seizure frequency compared to controls .
  • Antibacterial Efficacy : A recent investigation into thiazole-based compounds revealed that some derivatives showed Minimum Inhibitory Concentration (MIC) values significantly lower than those of conventional antibiotics, indicating their potential as new antibacterial agents .
  • Cytotoxicity Assays : In vitro assays against various cancer cell lines demonstrated that selected thiazole derivatives exhibited IC50 values lower than those for established anticancer drugs, indicating promising therapeutic potential .

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